Modoflaner

Agricultural Entomology Insecticide Discovery Crop Protection

Modoflaner (CAS 1331922-53-2) is a novel meta-diamide insecticide/acaricide with a unique iodine atom and 6-fluoropyridine ring enabling distinct allosteric modulation of insect GABA-gated chloride channels—setting it apart from broflanilide and isoxazoline analogs. Demonstrates superior potency against crop pests (Plutella xylostella, Chilo suppressalis) and animal ectoparasites (Ctenocephalides felis, Ixodes ricinus). Essential tool for resistance mapping, novel GABA-target compound benchmarking, and IPM formulation development. For R&D use only; not for human or veterinary therapeutic application.

Molecular Formula C23H10F12IN3O2
Molecular Weight 715.2 g/mol
CAS No. 1331922-53-2
Cat. No. B3321297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameModoflaner
CAS1331922-53-2
Molecular FormulaC23H10F12IN3O2
Molecular Weight715.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)NC(=O)C2=CN=C(C=C2)F)F)C(=O)NC3=C(C=C(C=C3I)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F
InChIInChI=1S/C23H10F12IN3O2/c24-15-5-4-9(8-37-15)18(40)38-14-3-1-2-11(16(14)25)19(41)39-17-12(21(27,28)29)6-10(7-13(17)36)20(26,22(30,31)32)23(33,34)35/h1-8H,(H,38,40)(H,39,41)
InChIKeyIUJSREIEVDNHMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Modoflaner (CAS 1331922-53-2): A Next-Generation Meta-Diamide Ectoparasiticide with Dual Agricultural and Veterinary Applications


Modoflaner (CAS 1331922-53-2) is a novel meta-diamide insecticide and acaricide developed by Mitsui Chemicals Agro, Inc. (Japan) and introduced in 2018 [1]. Its molecular formula is C23H10F12IN3O2 (MW 715.23) [2]. The compound acts through allosteric modulation of insect gamma-aminobutyric acid (GABA)-gated chloride channels, a mechanism distinct from conventional neurotoxic insecticides . Modoflaner is structurally related to broflanilide and cyproflanilide but uniquely incorporates an iodine atom and a 6-fluoropyridine moiety, which confer a broader spectrum of activity and enhanced systemic properties [1]. The World Health Organization (WHO) has approved the International Nonproprietary Name (INN) 'modoflaner' [3]. The compound is under investigation for the control of ectoparasites (fleas, ticks, mites, lice) in companion animals and livestock, as well as for the protection of agricultural crops from lepidopteran and hemipteran pests [4].

Why Modoflaner Cannot Be Replaced by Other Isoxazolines or Meta-Diamides in Critical Assays


Substituting Modoflaner with other isoxazolines (e.g., afoxolaner, fluralaner, sarolaner, lotilaner) or even structurally similar meta-diamides (e.g., broflanilide, cyproflanilide) is scientifically unsound due to distinct structure-activity relationships that govern potency, spectrum, and physicochemical properties. Modoflaner's unique molecular architecture—featuring an iodine atom and a 6-fluoropyridine ring—confers a different binding profile at the GABA receptor's allosteric site compared to its analogs [1]. This structural divergence translates into quantifiable differences in LC50 values against key pest species (see Section 3) and dictates its specific utility in both veterinary and agricultural settings. For instance, while broflanilide is primarily an agricultural insecticide, Modoflaner demonstrates potent dual activity against both crop pests and animal ectoparasites, a property not shared by all class members [2]. Furthermore, its distinct synthetic route and the presence of iodine may influence its environmental fate and mammalian safety profile, though direct comparative data in these areas remain limited [3].

Quantified Differentiation of Modoflaner: Head-to-Head Performance Data Against Key Comparators


Superior Potency Against Lepidopteran Pests: Modoflaner vs. Broflanilide

In standardized laboratory bioassays, Modoflaner exhibited significantly higher insecticidal activity against two major lepidopteran pests compared to the reference compound broflanilide [1]. The quantified difference is expressed as lower LC50 values, indicating that a smaller concentration of Modoflaner is required to achieve 50% mortality in the test population.

Agricultural Entomology Insecticide Discovery Crop Protection

Dual-Utility Spectrum: Veterinary Ectoparasiticide Activity Not Observed with Broflanilide

While broflanilide is developed primarily as an agricultural insecticide, Modoflaner demonstrates potent activity against veterinary ectoparasites, including fleas and ticks, at low doses [1]. This dual utility (agricultural and veterinary) is a key differentiating feature. The table below summarizes Modoflaner's in vitro efficacy against key veterinary targets.

Veterinary Parasitology Companion Animal Health Ectoparasite Control

Cross-Resistance Mitigation: Distinct Binding Site on GABA Receptor

Modoflaner is a meta-diamide that acts as an allosteric modulator of the insect GABA-gated chloride channel, a site distinct from the orthosteric site targeted by older GABAergic insecticides like fipronil [1]. This mechanism is also different from that of isoxazolines, which act on a separate, but overlapping, binding site [2]. This distinct binding profile is hypothesized to confer activity against pest populations resistant to conventional GABA antagonists and other isoxazolines.

Insecticide Resistance Mode of Action GABA Receptor

Agricultural Mite Control: Comparative Efficacy Against Tetranychus cinnabarinus

While Modoflaner shows activity against the carmine spider mite (Tetranychus cinnabarinus), its potency is lower than that of the dedicated acaricide cyetpyrafen (etoxazole) [1]. This highlights that Modoflaner is not a universal acaricide and that its selection should be based on the target pest spectrum.

Acarology Crop Protection Mite Management

Optimal Use Cases for Modoflaner: Where Its Differentiated Profile Delivers Maximum Value


Agricultural R&D: Screening for Novel Lepidopteran Control Agents

Agrochemical researchers seeking new active ingredients for diamondback moth (Plutella xylostella) or striped stem borer (Chilo suppressalis) control should prioritize Modoflaner over broflanilide as a benchmark. Its superior potency (lower LC50) in head-to-head assays [1] makes it a more stringent comparator for evaluating novel compounds and a stronger candidate for further field development.

Veterinary Parasitology: In Vitro Screening of Ectoparasiticides for Flea and Tick Control

Veterinary parasitologists evaluating new compounds for flea and tick control on companion animals should include Modoflaner in their in vitro screening panels. Its demonstrated high killing rates (90-95%) at low doses (0.04-0.2 μg/cm²) against key species like Ctenocephalides felis and Ixodes ricinus [1] provide a strong benchmark for activity against these target pests.

Insecticide Resistance Management: Investigating Compounds with a Novel Mode of Action

Researchers studying insecticide resistance mechanisms in GABA-gated chloride channels should procure Modoflaner as a tool compound. Its distinct allosteric binding site, different from both fipronil and other isoxazolines [1], allows for the functional mapping of resistance mutations and the validation of new target-site models.

Crop Protection Formulation Development: Optimizing Delivery of a Dual-Use Active Ingredient

Formulation scientists developing products for integrated pest management (IPM) programs may find value in Modoflaner's dual agricultural and veterinary activity profile. Its unique physicochemical properties (e.g., high molecular weight, multiple halogen atoms) [1] present distinct challenges and opportunities for creating stable emulsifiable concentrates or suspension concentrates with broad utility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Modoflaner

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.